

In-Depth Technical Guide to the Physicochemical Properties of (+)-Methyl Camphorate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CISTULATE**

Cat. No.: **B1594370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "methyl camphenoate" is not a standard systematic name and does not correspond to a unique, readily identifiable chemical structure in the scientific literature. Searches for this term consistently lead to esters of camphoric acid. This technical guide, therefore, focuses on the well-defined and structurally related compound, (+)-Methyl camphorate (CAS 29607-02-1). This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual workflow for its structural elucidation. It is important to note that specific experimental data for some properties of this exact compound are limited; in such cases, information is derived from closely related structures and established principles of organic chemistry.

Core Physicochemical Properties of (+)-Methyl Camphorate

(+)-Methyl camphorate is the mono-methyl ester of (+)-camphoric acid, a chiral dicarboxylic acid derived from camphor. Its molecular structure, featuring a rigid bicyclic system with both a carboxylic acid and a methyl ester functional group, dictates its chemical and physical behavior.

Data Presentation

The quantitative physicochemical data for (+)-Methyl camphorate are summarized in the tables below for ease of reference and comparison.

Table 1: General and Computed Physicochemical Properties of (+)-Methyl Camphorate

Property	Value	Source(s)
IUPAC Name	trans-(1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid	[1]
CAS Number	29607-02-1	[1]
Molecular Formula	C ₁₁ H ₁₈ O ₄	[1]
Molecular Weight	214.26 g/mol	[1]
Appearance	Predicted to be a solid at room temperature.	
XLogP3	1.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
Exact Mass	214.12050905 Da	[1]
Monoisotopic Mass	214.12050905 Da	[1]
Topological Polar Surface Area	63.6 Å ²	[1]
Heavy Atom Count	15	[1]
Complexity	295	[1]

Table 2: Experimental Physicochemical Properties of (+)-Methyl Camphorate

Property	Value	Source(s)
Melting Point	Data not readily available in the literature.	
Boiling Point	Data not readily available in the literature.	
Solubility	Data not readily available in the literature.	

Note: The lack of available experimental data for fundamental properties such as melting point, boiling point, and solubility highlights the need for empirical determination for any application requiring this information.

Synthesis and Characterization

Synthesis of (+)-Methyl Camphorate

The most common method for the synthesis of (+)-methyl camphorate is the Fischer esterification of (+)-camphoric acid with methanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

Materials:

- (+)-Camphoric acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or ethyl acetate

- Standard reflux and extraction glassware
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-camphoric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.
- Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: a. Allow the reaction mixture to cool to room temperature and remove the excess methanol using a rotary evaporator. b. Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted camphoric acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (+)-methyl camphorate.
- Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Characterization Techniques

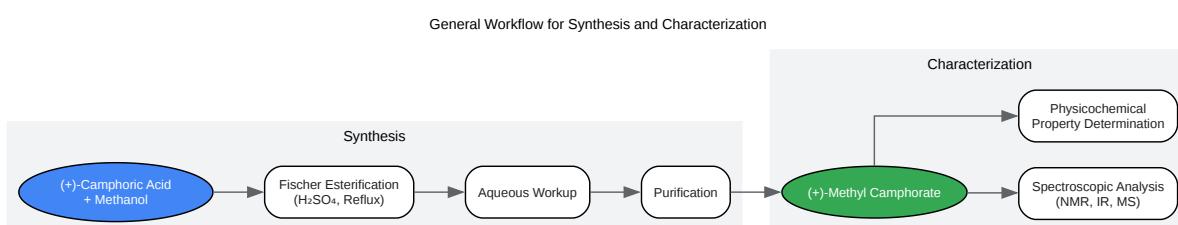
The following protocols outline the standard methods for the structural confirmation and purity assessment of the synthesized (+)-methyl camphorate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the precise molecular structure by analyzing the chemical environment and connectivity of the hydrogen and carbon atoms.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
- ^1H NMR Analysis: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (typically around δ 3.7 ppm), along with complex multiplets for the protons on the cyclopentane ring and singlets for the gem-dimethyl and the other methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR Analysis: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the methoxy carbon, and the various carbons of the substituted cyclopentane ring.

2.2.2. Infrared (IR) Spectroscopy

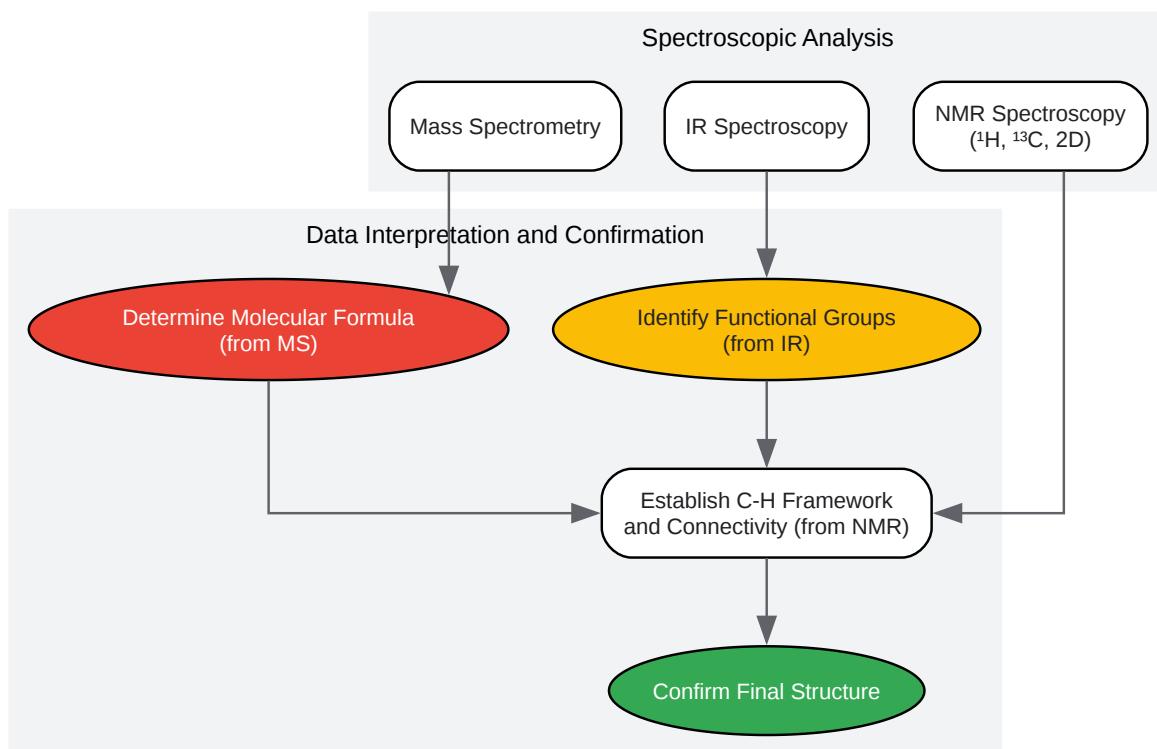

- Objective: To identify the key functional groups present in the molecule.
- Sample Preparation: The IR spectrum can be obtained from a thin film of the sample on a salt plate (if liquid) or from a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (if solid).
- Expected Absorptions:
 - A broad O-H stretching vibration from the carboxylic acid group (approximately 3300-2500 cm^{-1}).
 - C-H stretching vibrations from the alkyl groups (approximately 3000-2850 cm^{-1}).
 - A strong C=O stretching vibration from the ester carbonyl group (approximately 1735 cm^{-1}).
 - A strong C=O stretching vibration from the carboxylic acid carbonyl group (approximately 1700 cm^{-1}).
 - C-O stretching vibrations in the fingerprint region (1300-1000 cm^{-1}).

2.2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.
- Methodology: The sample is introduced into a mass spectrometer, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
- Expected Results: The mass spectrum should exhibit a molecular ion peak (M^+ or $[M+H]^+$) corresponding to the molecular weight of (+)-methyl camphorate (214.26 g/mol). Characteristic fragment ions would arise from the loss of the methoxy group ($-OCH_3$), the carboxylic acid group ($-COOH$), and cleavage of the cyclopentane ring.

Mandatory Visualizations

Synthesis and Characterization Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and subsequent characterization of (-)-Methyl Camphorate.

Structure Elucidation Workflow

Logical Workflow for Structure Elucidation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural elucidation of an unknown compound, applicable to (+)-Methyl Camphorate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl camphorate, (+)- | C₁₁H₁₈O₄ | CID 736662 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of (+)-Methyl Camphorate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1594370#physicochemical-properties-of-methyl-camphenoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com